molecular formula C7H2Br2FN B1447451 4,5-Dibromo-2-fluorobenzonitrile CAS No. 1804932-62-4

4,5-Dibromo-2-fluorobenzonitrile

Cat. No.: B1447451
CAS No.: 1804932-62-4
M. Wt: 278.9 g/mol
InChI Key: HKFLVKOIAOQCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dibromo-2-fluorobenzonitrile is an aromatic nitrile compound with the molecular formula C7H2Br2FN. It is characterized by the presence of two bromine atoms, one fluorine atom, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-fluorobenzonitrile can be achieved through a multi-step reaction process. One common method involves the bromination of 2-fluorobenzonitrile using bromine or N-bromosuccinimide in the presence of a catalyst such as iron powder. The reaction is typically carried out in a solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dibromo-2-fluorobenzonitrile is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorobenzonitrile in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions by making the ring more susceptible to attack by nucleophiles and catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-2-fluorobenzonitrile is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other similar compounds. The presence of two bromine atoms and one fluorine atom in specific positions on the benzene ring allows for unique interactions and applications in various chemical processes .

Properties

IUPAC Name

4,5-dibromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFLVKOIAOQCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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